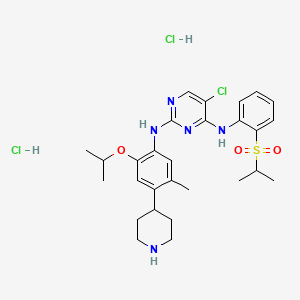
Ceritinib dihydrochloride
Vue d'ensemble
Description
Ceritinib dihydrochloride is a highly selective, orally bioavailable, and ATP-competitive inhibitor of ALK . It is used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients with inadequate clinical response or intolerance to crizotinib .
Synthesis Analysis
Ceritinib form A was synthesized by dissolving Ceritinib dihydrochloride in an acetone–water solvent mixture, followed by pH modification with sodium hydroxide and cooling crystallization . The solubility of Ceritinib dihydrochloride was determined at room temperature (25 °C) in acetone, ethanol, isopropanol, methanol, and water .Molecular Structure Analysis
Ceritinib dihydrochloride has a molecular weight of 631.06 and a molecular formula of C28H38Cl3N5O3S . It was formed as a result of pH modification during the cooling crystallization of ceritinib dihydrochloride solution .Chemical Reactions Analysis
During the crystallization process, Ceritinib was formed as a result of pH modification during the cooling crystallization of ceritinib dihydrochloride solution . By carrying out processes in various solvent systems, several polymorphs were produced .Physical And Chemical Properties Analysis
Ceritinib dihydrochloride has a molecular weight of 631.06 and a molecular formula of C28H38Cl3N5O3S . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique
Treatment of Lung Cancer
Ceritinib, an active ingredient in the treatment of lung cancer, is formed as a result of pH modification during the cooling crystallization of ceritinib dihydrochloride solution . It has demonstrated preclinical antitumor activity against tumors with acquired crizotinib resistance .
Crystallization Research
Ceritinib dihydrochloride has been used in studies focusing on its crystallization behavior. By carrying out processes in various solvent systems, several polymorphs were produced . This research is crucial for the pharmaceutical industry as it impacts the crystal growth, morphology, and internal structure of obtained crystals .
Pharmaceutical Ingredient Optimization
Ceritinib dihydrochloride has been used in the development of a robust calibration model for estimating the solute concentration of the active pharmaceutical ingredient ceritinib . This is important for real-time solute concentration monitoring during the crystallization process .
Treatment of Anaplastic Lymphoma Kinase (ALK) Positive Tumors
Ceritinib dihydrochloride is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor . It has been used in clinical trials to assess its safety and efficacy in adult patients with genetic abnormalities in ALK .
Inhibition of Proliferation in Certain Cell Lines
LDK378 has been found to inhibit the proliferation of Ba/F3 cells transfected with the NPM-ALK fusion gene and Karpas 299 human non-Hodgkin’s Ki-positive large cell lymphoma harboring the NPM-ALK fusion gene .
Development of Next-Generation ALK Inhibitors
LDK378 is a highly selective and potent inhibitor of ALK, and has demonstrated preclinical antitumor activity against tumors with acquired crizotinib resistance . It is considered a promising next-generation ALK inhibitor .
Mécanisme D'action
Target of Action
Ceritinib dihydrochloride primarily targets the anaplastic lymphoma kinase (ALK) , a receptor tyrosine kinase involved in the development and function of nervous system tissue. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements create a fusion gene between ALK and other genes, leading to constitutive kinase activity that drives malignancy .
Mode of Action
Ceritinib inhibits the autophosphorylation of ALK and ALK-mediated phosphorylation of downstream signaling proteins like STAT3. By blocking these phosphorylation events, ceritinib disrupts the signaling pathways that promote cancer cell proliferation and survival . This inhibition is particularly effective in tumors that have developed resistance to first-generation ALK inhibitors like crizotinib .
Biochemical Pathways
The primary biochemical pathway affected by ceritinib is the ALK signaling pathway . Inhibition of ALK leads to reduced activation of downstream pathways such as the JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell growth, survival, and proliferation. By inhibiting these pathways, ceritinib effectively reduces tumor growth and induces apoptosis in ALK-positive cancer cells .
Pharmacokinetics
Ceritinib is administered orally and has a high protein binding rate of approximately 97% . It is metabolized primarily by the enzyme CYP3A4, with a half-life of around 41 hours . The drug is excreted mainly through feces (92.3%) and to a lesser extent through urine (1.3%) . These pharmacokinetic properties influence its bioavailability and dosing regimen, ensuring sustained therapeutic levels in the body.
Result of Action
At the molecular level, ceritinib’s inhibition of ALK leads to decreased phosphorylation of downstream targets, resulting in reduced cancer cell proliferation and increased apoptosis . At the cellular level, this translates to a significant reduction in tumor growth and metastasis, improving clinical outcomes for patients with ALK-positive NSCLC .
Action Environment
The efficacy and stability of ceritinib can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors or inducers can alter ceritinib’s metabolism, affecting its plasma concentration and therapeutic efficacy . Additionally, factors such as pH and temperature can impact the stability of the drug, necessitating careful storage and handling to maintain its effectiveness .
Ceritinib dihydrochloride represents a significant advancement in targeted cancer therapy, offering hope for patients with ALK-positive NSCLC, especially those who have developed resistance to other treatments.
Safety and Hazards
Orientations Futures
Ceritinib is used for the treatment of adults with anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) following failure (secondary to resistance or intolerance) of prior crizotinib therapy . The FDA approved ceritinib in April 2014 due to a surprisingly high response rate (56%) towards crizotinib-resistant tumours and has designated it with orphan drug status .
Propriétés
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJOPLFICTLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ceritinib dihydrochloride | |
CAS RN |
1380575-43-8 | |
| Record name | Ceritinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERITINIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What challenges are commonly encountered during the crystallization of active pharmaceutical ingredients like Ceritinib Dihydrochloride, and how can these be addressed?
A: The crystallization of active pharmaceutical ingredients (APIs) like Ceritinib Dihydrochloride can be challenging due to their specific thermodynamic properties []. Selecting the appropriate crystallization method and solvent system is crucial for successful API crystallization. For instance, researchers observed the formation of Ceritinib during the pH modification of a Ceritinib Dihydrochloride solution during cooling crystallization []. Different solvent systems yielded various polymorphs of Ceritinib. An ethanol-water system produced a combination of forms B and C with smaller crystal sizes, while an acetone-water system yielded pure form A with larger, more desirable crystals for further study [].
Q2: How can the granulometric properties of Ceritinib Form A be improved for pharmaceutical applications?
A: Researchers successfully enhanced the granulometric properties of Ceritinib Form A through recrystallization in tetrahydrofuran using antisolvent crystallization at various temperatures []. The study revealed that higher saturation temperatures during this process resulted in larger, more compact crystals. This finding is significant because larger crystals typically translate to improved filtration and drying characteristics, crucial factors in pharmaceutical manufacturing [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



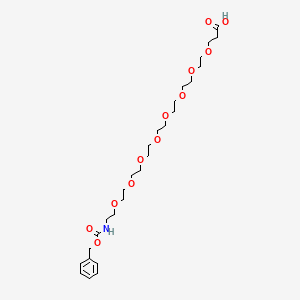
![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)
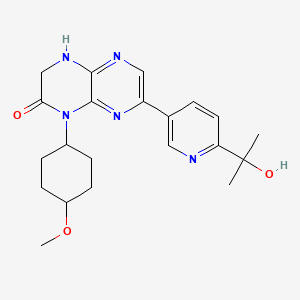
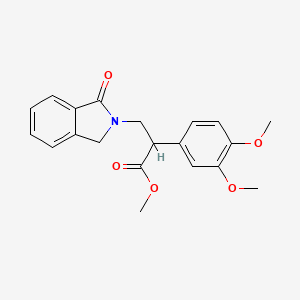
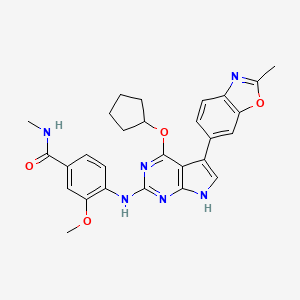



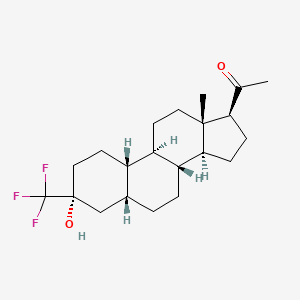
![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)
![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)

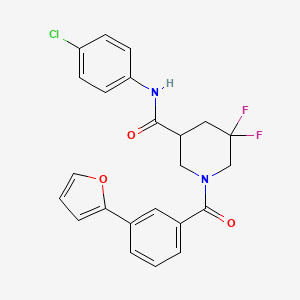
![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)